molecular formula C8H15NO B8051265 rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B8051265
M. Wt: 141.21 g/mol
InChI Key: ZUGGTKAULOSNOR-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring fused with a pyrrolidine ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the cyclopentane ring.

    Pyrrolidine Ring Formation: The next step is the formation of the pyrrolidine ring through a series of reactions, including amination and reduction.

    Methanol Group Addition: Finally, the methanol group is introduced via a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol can be compared with similar compounds such as:

    Cyclopentanol: Similar in structure but lacks the pyrrolidine ring.

    Pyrrolidinemethanol: Contains the pyrrolidine ring but not the cyclopentane ring.

    Octahydrocyclopenta[c]pyrrole: Lacks the methanol group.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGGTKAULOSNOR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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